molecular formula C13H24Sn B14075519 [(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane CAS No. 100692-36-2

[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane

Cat. No.: B14075519
CAS No.: 100692-36-2
M. Wt: 299.04 g/mol
InChI Key: HSMAGWVNFMDBTD-UHFFFAOYSA-N
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Description

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane is a unique organotin compound characterized by its bicyclic structure and the presence of a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane typically involves the reaction of a bicyclic precursor with a tin reagent. One common method involves the use of [(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl] chloride and trimethyltin chloride in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin compounds.

    Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.

    Substitution: The trimethylstannane group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane has several scientific research applications:

Mechanism of Action

The mechanism of action of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom can coordinate with other atoms or molecules, facilitating the formation or breaking of chemical bonds. In biological systems, the compound may interact with cellular components, potentially disrupting normal cellular functions and leading to toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane is unique due to its specific bicyclic structure and the presence of a trimethylstannane group. This combination of features gives it distinct chemical properties and reactivity compared to other organotin compounds.

Properties

CAS No.

100692-36-2

Molecular Formula

C13H24Sn

Molecular Weight

299.04 g/mol

IUPAC Name

(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methyl-trimethylstannane

InChI

InChI=1S/C10H15.3CH3.Sn/c1-7-4-5-8-9(6-7)10(8,2)3;;;;/h6,8-9H,1,4-5H2,2-3H3;3*1H3;

InChI Key

HSMAGWVNFMDBTD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C=C(CC2)C[Sn](C)(C)C)C

Origin of Product

United States

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